4-Formyl-1-methylpyridin-1-ium iodide

Catalog No.
S1900720
CAS No.
13441-53-7
M.F
C7H8INO
M. Wt
249.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-1-methylpyridin-1-ium iodide

CAS Number

13441-53-7

Product Name

4-Formyl-1-methylpyridin-1-ium iodide

IUPAC Name

1-methylpyridin-1-ium-4-carbaldehyde;iodide

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

InChI

InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1

InChI Key

ZXBSOTYVIHPBDT-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C=O.[I-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O.[I-]

The exact mass of the compound 4-Formyl-1-methylpyridin-1-ium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Formyl-1-methylpyridin-1-ium iodide (CAS 13441-53-7) is a permanently charged, highly electrophilic aldehyde widely procured as a critical precursor for hemicyanine dyes, fluorescent probes, and pro-fragrant ionic liquids [1]. The pre-installed N-methyl pyridinium cation serves a dual purpose: it acts as a strong electron-withdrawing group that drastically accelerates Knoevenagel condensations and Schiff base formations, and it functions as a lipophilic, mitochondria-targeting moiety in biological assays [2]. Supplied as a stable iodide salt, it eliminates the need for late-stage methylation in complex synthesis workflows, ensuring high regioselectivity and preserving sensitive nucleophilic functional groups downstream.

Substituting 4-formyl-1-methylpyridin-1-ium iodide with its neutral analog, 4-pyridinecarboxaldehyde, fundamentally degrades synthetic workflows and final yields [1]. If the neutral aldehyde is used in a condensation reaction, the resulting intermediate must undergo a subsequent methylation step—typically with highly toxic methyl iodide—to generate the required pyridinium cation. This late-stage alkylation is notoriously non-selective; if the target molecule contains secondary amines, tertiary amines, or other nucleophilic heteroatoms, off-target methylation occurs, leading to complex mixtures, difficult chromatographic separations, and severe yield penalties [2]. Procuring the pre-quaternized iodide salt bypasses this risk entirely, enabling direct, single-step coupling with absolute regioselectivity.

Accelerated Knoevenagel and Schiff Base Condensation Kinetics

The permanent positive charge on the pyridinium ring renders the formyl carbon highly electrophilic, significantly lowering the activation barrier for nucleophilic attack [1]. Condensations between 4-formyl-1-methylpyridin-1-ium iodide and active methylene compounds or primary amines typically reach completion within 1 to 4 hours under mild conditions (e.g., room temperature to 60 °C), often without the need for aggressive Lewis acid or base catalysts. In contrast, the neutral baseline 4-pyridinecarboxaldehyde generally requires prolonged refluxing (12-24 hours) and the addition of catalysts (such as piperidine/acetic acid) to achieve comparable conversions [2].

Evidence DimensionReaction conditions for condensation
Target Compound DataMild conditions (RT to 60 °C), 1-4 hours, often catalyst-free
Comparator Or Baseline4-Pyridinecarboxaldehyde: Reflux conditions, 12-24 hours, requires acid/base catalysts
Quantified DifferenceEliminates the need for harsh catalysts and reduces reaction time by >70%
ConditionsStandard Knoevenagel/Schiff base synthesis in polar protic solvents

Allows for the synthesis of thermally sensitive dyes and probes that would degrade under the harsh reflux conditions required by neutral aldehydes.

Prevention of Off-Target Alkylation in Multi-Nucleophile Systems

When synthesizing complex hemicyanine or styryl dyes containing multiple nucleophilic sites (e.g., aniline derivatives), late-stage methylation of a neutral pyridine intermediate results in poor regioselectivity [1]. Using pre-quaternized 4-formyl-1-methylpyridin-1-ium iodide allows for a direct, single-step condensation that exclusively yields the target N-methylpyridinium dye, routinely achieving isolated yields of >80%. Conversely, utilizing 4-pyridinecarboxaldehyde followed by methylation with methyl iodide often drops target yields below 40% due to competitive alkylation at other nitrogen or sulfur centers within the molecule [2].

Evidence DimensionTarget dye yield in multi-nucleophile synthesis
Target Compound Data>80% yield via single-step condensation
Comparator Or Baseline4-Pyridinecarboxaldehyde + MeI: <40% yield
Quantified Difference>2-fold increase in final product yield
ConditionsSynthesis of poly-nucleophilic hemicyanine/styryl dyes

Procuring the pre-methylated salt prevents costly yield losses and eliminates the need for hazardous, late-stage methyl iodide handling.

Unique Hemiacetal Stability for Moisture-Triggered Release Systems

4-Formyl-1-methylpyridin-1-ium iodide possesses the rare ability to form stable, isolable solid or liquid hemiacetals when reacted with alcohols (such as fragrant alcohols or active pharmaceutical ingredients) under solvent-free conditions [1]. These hemiacetals act as pro-fragrances or prodrugs that quantitatively release the alcohol payload upon exposure to neutral water. Standard aliphatic or neutral aromatic aldehydes, such as 4-pyridinecarboxaldehyde, cannot form stable hemiacetals under these conditions without specialized cyclic constraints or continuous strong acid catalysis, making them unsuitable for moisture-triggered release matrices [2].

Evidence DimensionHemiacetal isolation and stability
Target Compound DataForms stable, isolable hemiacetals (e.g., with 2-phenylethanol) that release upon water contact
Comparator Or BaselineNeutral aldehydes: Fail to form stable, isolable linear hemiacetals
Quantified DifferenceBinary transition from unstable/transient to highly stable/isolable
ConditionsSolvent-free reaction with excess alcohol at room temperature

Enables the formulation of advanced, water-triggered controlled-release materials for cosmetics, agriculture, and pharmaceuticals.

Mild Biomimetic Oxidative Deamination (Pyridoxal Surrogate)

As an analog to 4-formyl-1-methylpyridinium benzenesulfonate, the iodide salt functions as a highly effective pyridoxal phosphate (Vitamin B6) surrogate for the biomimetic conversion of primary amines to aldehydes or ketones [1]. The reaction proceeds via imine formation, DBU-mediated prototropic rearrangement, and mild hydrolysis. This method achieves high conversion rates (>85%) under extremely mild conditions (often room temperature) without the use of harsh transition-metal oxidants or toxic reagents like Swern oxidation components. Neutral 4-pyridinecarboxaldehyde lacks the necessary electron-withdrawing quaternary nitrogen to drive the critical prototropic rearrangement step[2].

Evidence DimensionSuitability for biomimetic amine oxidation
Target Compound DataDrives prototropic rearrangement enabling >85% conversion to carbonyls
Comparator Or BaselineNeutral 4-pyridinecarboxaldehyde: Fails to drive rearrangement
Quantified DifferenceEnables a reaction pathway that is completely inaccessible to the neutral baseline
ConditionsAmine condensation followed by DBU treatment and mild hydrolysis

Provides a metal-free, highly functional-group-tolerant method for oxidizing primary amines in complex API synthesis.

Synthesis of Mitochondria-Targeting Fluorescent Probes

The permanent lipophilic cation naturally accumulates in the mitochondria, driven by the mitochondrial membrane potential. It is the premier precursor for synthesizing hemicyanine and styryl dyes used in live-cell imaging and mitochondrial dysfunction assays, ensuring high regioselectivity during condensation[1].

Moisture-Triggered Pro-Fragrances and Prodrugs

Exploiting its ability to form stable hemiacetals, it is used as an ionic liquid matrix to encapsulate volatile fragrant alcohols or therapeutic agents, releasing them cleanly upon contact with environmental or physiological moisture [2].

Biomimetic Amine Oxidation Workflows

Used in complex pharmaceutical synthesis (e.g., the Rapoport procedure) to convert primary amines to aldehydes or ketones under extremely mild, metal-free conditions, preserving sensitive functional groups that would be destroyed by traditional oxidation methods [3].

Precursor for Non-Linear Optical (NLO) Materials

The strong electron-accepting nature of the N-methylpyridinium ring makes it an ideal building block for push-pull chromophores with large first hyperpolarizabilities, used in electro-optic modulators and advanced photonic devices [4].

Other CAS

13441-53-7

Dates

Last modified: 08-16-2023

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